Propanamide, N-[[2-[(2,5-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-
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Overview
Description
Propanamide, N-[[2-[(2,5-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]- is an organic compound that belongs to the class of amides. This compound is characterized by the presence of a propanamide group attached to a sulfonyl group, which is further connected to a pyridinyl ring substituted with a dichlorophenyl group. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanamide, N-[[2-[(2,5-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]- can be synthesized through a multi-step process involving the following key steps:
Formation of the Pyridinyl Intermediate: The synthesis begins with the preparation of the pyridinyl intermediate. This involves the reaction of 2,5-dichloroaniline with a suitable pyridine derivative under controlled conditions.
Sulfonylation: The pyridinyl intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent. This step introduces the sulfonyl group into the molecule.
Amidation: The final step involves the amidation of the sulfonylated intermediate with propanoic acid or its derivatives to form the desired propanamide compound.
Industrial Production Methods
Industrial production of Propanamide, N-[[2-[(2,5-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]- typically involves large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Propanamide, N-[[2-[(2,5-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl ring, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propanamide, N-[[2-[(2,5-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Propanamide, N-[[2-[(2,5-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Propanamide: A simpler amide with a similar backbone but lacking the sulfonyl and pyridinyl groups.
N-(2,5-dichlorophenyl)acetamide: Contains the dichlorophenyl group but differs in the amide and pyridinyl components.
Sulfonylureas: A class of compounds with a sulfonyl group, used in medicinal chemistry.
Uniqueness
Propanamide, N-[[2-[(2,5-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]- is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
61941-75-1 |
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Molecular Formula |
C14H13Cl2N3O3S |
Molecular Weight |
374.2 g/mol |
IUPAC Name |
N-[2-(2,5-dichloroanilino)pyridin-3-yl]sulfonylpropanamide |
InChI |
InChI=1S/C14H13Cl2N3O3S/c1-2-13(20)19-23(21,22)12-4-3-7-17-14(12)18-11-8-9(15)5-6-10(11)16/h3-8H,2H2,1H3,(H,17,18)(H,19,20) |
InChI Key |
PIPGUGDDWDAUHL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NS(=O)(=O)C1=C(N=CC=C1)NC2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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